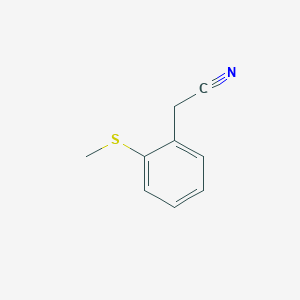

2-(2-(Methylthio)phenyl)acetonitrile

Description

Significance of Arylacetonitriles as Synthetic Intermediates and Building Blocks

Arylacetonitriles, characterized by a cyanomethyl group (–CH₂CN) attached to an aromatic ring, are valuable synthetic intermediates. nih.gov Phenylacetonitrile (B145931), the parent compound, consists of an acetonitrile (B52724) core with a phenyl group substituent. nih.gov This class of compounds is integral to the synthesis of a wide array of more complex molecules. Their importance is particularly noted in medicinal chemistry and the pharmaceutical industry, where they serve as versatile building blocks for various bioactive molecules. nih.gov The nitrile group can be hydrolyzed to carboxylic acids, reduced to amines, or undergo addition reactions, making arylacetonitriles a gateway to numerous other functional groups and molecular scaffolds. Several methods have been developed for their synthesis, including nickel-catalyzed reactions of benzyl (B1604629) chlorides with trimethylsilyl (B98337) cyanide. rsc.org

Role of Alkylthio Ethers in Organic Chemistry and Materials Science

Thioethers, also known as sulfides, are organosulfur compounds containing a sulfur atom bonded to two alkyl or aryl groups (R-S-R'). wikipedia.orgfiveable.me They are analogous to ethers, with sulfur replacing oxygen. libretexts.org This substitution leads to significant differences in chemical properties; the sulfur atom in a thioether is less electronegative and more polarizable than the oxygen in an ether, influencing the molecule's reactivity. fiveable.me Thioethers are characterized by a C-S-C bond angle approaching 90° and C-S bond lengths of about 180 pm. libretexts.org

In organic synthesis, thioethers are valued for their stability and are often used as protecting groups. fiveable.me They are found in various natural products and pharmaceuticals, contributing to biological processes like enzyme catalysis and redox regulation. fiveable.me Furthermore, thioethers can be oxidized to form sulfoxides and sulfones, which possess distinct chemical properties and biological activities. fiveable.me

Structural and Electronic Considerations of Ortho-Substitution in Phenylacetonitrile Derivatives

The position of a substituent on an aromatic ring significantly impacts the molecule's properties. In 2-(2-(methylthio)phenyl)acetonitrile, the methylthio group (–SCH₃) is in the ortho position relative to the acetonitrile group. This ortho arrangement introduces specific steric and electronic effects that differentiate it from its meta and para isomers.

Substituents on a benzene (B151609) ring direct the position of subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com Groups like thiols and ethers are typically ortho-, para- directors, meaning they activate these positions for reaction. masterorganicchemistry.com This is due to the ability of the heteroatom (sulfur in this case) to donate a lone pair of electrons to the aromatic ring through resonance, increasing electron density at the ortho and para carbons. libretexts.org

Overview of Research Methodologies in Chemical Synthesis and Characterization

The creation and verification of a chemical structure like this compound rely on established research methodologies.

Chemical Synthesis: The planning of a multi-step synthesis often employs retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available precursors. youtube.com For arylacetonitriles, common synthetic routes include the cyanation of corresponding benzyl halides. For instance, a general method for a related isomer involves reacting a substituted benzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. google.comgoogle.com The condensation of a phenylacetonitrile derivative with an ester is another established method for building more complex structures. orgsyn.orgwipo.int

Characterization: Once synthesized, the identity and purity of the compound are confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework, confirming the connectivity of atoms and the positions of substituents.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. chemspider.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the characteristic nitrile (C≡N) stretch.

Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound.

Compound Data

Below are tables detailing the properties of this compound and a list of all compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₉NS |

| Molecular Weight | 163.24 g/mol |

| Monoisotopic Mass | 163.045570 Da chemspider.com |

| ChemSpider ID | 12287874 chemspider.com |

| Appearance | White to Yellow Powder or Crystals |

| Storage | Sealed in dry, room temperature |

Reactions Involving the Nitrile Group

The chemistry of the nitrile group in this compound is characterized by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom. This dual reactivity allows for a range of transformations.

Nucleophilic Addition Reactions

The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by nucleophiles. This initial addition leads to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction.

The addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to nitriles is a well-established method for the synthesis of ketones. ucalgary.ca This reaction proceeds through the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbon of the nitrile. The resulting imine salt is then hydrolyzed in an acidic workup to yield the corresponding ketone. ucalgary.ca

A critical consideration in the reaction of organometallic reagents with acetonitriles, including this compound, is the presence of acidic α-hydrogens on the carbon adjacent to the nitrile group. sciencemadness.org Strong bases like Grignard or organolithium reagents can deprotonate this position, leading to the formation of a nitrile anion. sciencemadness.org This can result in side reactions, such as self-condensation or the formation of dimeric products, which may lower the yield of the desired ketone. The choice of reaction conditions and the nature of the organometallic reagent are crucial to favor nucleophilic addition over deprotonation. libretexts.orgnih.gov

While specific examples for this compound are not extensively documented in publicly available literature, the general reaction pathway is illustrated below.

General Reaction Scheme:

Nucleophilic Addition: The organometallic reagent adds to the nitrile.

Hydrolysis: The intermediate imine is hydrolyzed to a ketone.

Table 1: Synthesis of Ketones from Nitriles via Organometallic Reagents

| Organometallic Reagent (R-M) | Nitrile Substrate | Intermediate | Final Product (Ketone) |

| Grignard Reagent (e.g., CH₃MgBr) | This compound | Iminomagnesium halide salt | 1-(2-(Methylthio)phenyl)propan-2-one |

| Organolithium Reagent (e.g., C₆H₅Li) | This compound | Iminolithium salt | (2-(Methylthio)phenyl)(phenyl)methanone |

This table illustrates the expected products based on the general reactivity of nitriles with organometallic reagents.

Nitriles can participate in cycloaddition reactions, although they are generally less reactive as dipolarophiles compared to alkenes or alkynes. The nitrile group can react with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. For instance, the reaction of a nitrile with an azide (R-N₃) can yield a tetrazole, while reaction with a nitrile oxide (R-CNO) can produce an oxadiazole.

In the context of acetonitrile derivatives, studies have shown their participation in metal-catalyzed [2+2+2] cycloadditions with alkynes to form substituted pyridines. researchgate.net Furthermore, [3+2] cycloaddition reactions of acetonitrile N-oxide with dipolarophiles have been investigated, demonstrating the potential for nitrile derivatives to form heterocyclic systems. ias.ac.in There are also examples of tandem [3+2] cycloaddition reactions involving N-cyanomethylisoquinolinium ylides. nih.gov

Specific studies detailing the cycloaddition reactivity of this compound are not readily found. However, based on the general reactivity of nitriles, it is plausible that it could undergo such transformations under appropriate conditions with suitable reaction partners.

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant | Expected Heterocyclic Product |

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | 5-( (2-(Methylthio)phenyl)methyl)-1H-tetrazole |

| [3+2] Cycloaddition | Phenylnitrile Oxide (C₆H₅CNO) | 3-Phenyl-5-((2-(methylthio)phenyl)methyl)-1,2,4-oxadiazole |

This table presents hypothetical products based on known cycloaddition reactions of nitriles.

Hydrolysis and Derivatization to Carboxylic Acids and Amides

The hydrolysis of the nitrile group is a fundamental transformation that converts it into a carboxylic acid or an amide intermediate. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers leads to the formation of an amide intermediate. This amide can then undergo further acid-catalyzed hydrolysis to yield the corresponding carboxylic acid and an ammonium (B1175870) ion. Studies on acetonitrile hydrolysis have shown the formation of acetamide as an intermediate. researchgate.net

Mechanism Steps (Acidic):

Protonation of the nitrile nitrogen.

Nucleophilic attack by water.

Tautomerization to the amide.

Protonation of the amide carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer and elimination of ammonia (B1221849) to form the carboxylic acid.

Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting imino alkoxide intermediate is then protonated by water to form an amide. The amide can be isolated, or under more forcing conditions (higher temperatures or prolonged reaction times), it can be further hydrolyzed via saponification to a carboxylate salt. Acidification in a separate workup step is then required to obtain the free carboxylic acid.

Mechanism Steps (Basic):

Nucleophilic attack by hydroxide on the nitrile carbon.

Protonation of the intermediate by water to form an imidic acid, which tautomerizes to an amide.

Hydroxide attack on the amide carbonyl carbon.

Elimination of an amide anion (NH₂⁻), which is a very strong base and will deprotonate the carboxylic acid to form a carboxylate.

Protonation of the carboxylate in a final workup step.

While kinetic studies on the aminolysis of related thiophenyl esters in acetonitrile have been conducted, specific mechanistic and kinetic data for the hydrolysis of this compound are not widely reported. researchgate.netrsc.org However, a patent for the synthesis of a COX-2 inhibitor intermediate describes the hydrolysis and decarboxylation of a related cyanated compound under acidic conditions, indicating the feasibility of this transformation. google.com

Reduction to Amines and Imines

The nitrile group can be reduced to either a primary amine or an imine. The reduction to a primary amine (R-CH₂NH₂) is a common transformation. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ with a Raney nickel or platinum catalyst), or with sodium in ethanol (a dissolving metal reduction). sarthaks.com The reduction proceeds via an imine intermediate, which is further reduced to the amine.

The reduction of phenylacetonitrile to β-phenylethylamine is a well-known example of this type of reaction. sarthaks.com Applying this to this compound would be expected to yield 2-(2-(Methylthio)phenyl)ethanamine, a substituted phenethylamine. wikipedia.org While direct synthesis procedures for this specific amine from the nitrile are not detailed in the searched literature, methods for preparing similar thioether amines are known. guidechem.comsigmaaldrich.com

Table 3: Reduction of this compound

| Reducing Agent | Intermediate | Final Product (Amine) |

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | Imine-aluminum complex | 2-(2-(Methylthio)phenyl)ethanamine |

| Catalytic Hydrogenation (H₂/Raney Ni) | Imine (surface-bound) | 2-(2-(Methylthio)phenyl)ethanamine |

| Sodium in Ethanol (Na/EtOH) | Imine radical anion | 2-(2-(Methylthio)phenyl)ethanamine |

This table outlines the expected products from the reduction of this compound based on standard nitrile reduction methodologies.

Condensation Reactions of the Activated Methylene (B1212753) Group

The methylene group in this compound, situated between the aromatic ring and the electron-withdrawing nitrile group, is considered an activated methylene group. Such groups are known to participate in various carbon-carbon bond-forming reactions. wikipedia.org

Knoevenagel Condensations with Aldehydes and Ketones

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration. wikipedia.org This reaction is fundamental in organic synthesis for creating α,β-unsaturated products. rsc.org However, no specific studies, examples, or data tables describing the Knoevenagel condensation of This compound with aldehydes or ketones were found in the reviewed literature.

Base-Mediated Intramolecular Cyclizations

Base-mediated intramolecular cyclization reactions are pivotal for synthesizing various heterocyclic and carbocyclic systems. beilstein-journals.org These reactions depend on the substrate's structure and the base used. For This compound , this could potentially lead to the formation of fused ring systems. Despite the theoretical possibility, no documented instances or research findings on the base-mediated intramolecular cyclization of this specific compound could be located.

Transformations of the Methylthio Group

The methylthio group is susceptible to various transformations, most notably oxidation to form sulfoxides and sulfones, which significantly alters the electronic and steric properties of the molecule. organic-chemistry.orgresearchgate.net

Oxidation to Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common and important transformation. researchgate.netresearchgate.net The selectivity of this process often depends on the choice of oxidant and reaction conditions. organic-chemistry.org

Stereoselective Oxidation Methodologies

The development of stereoselective methods for oxidizing sulfides to chiral sulfoxides is a significant area of synthetic chemistry. No information regarding the application of stereoselective oxidation methodologies to This compound has been reported.

Catalytic Oxidation Systems

A wide array of catalytic systems, often employing metal catalysts and environmentally benign oxidants like hydrogen peroxide, have been developed for the oxidation of sulfides. organic-chemistry.orgmdpi.com These systems aim to provide high efficiency and selectivity. Regrettably, there is no available research detailing the use of any specific catalytic oxidation systems for the transformation of This compound into its corresponding sulfoxide (B87167) or sulfone.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound will be directed by the two existing substituents: the ortho-methylthio (-SCH₃) group and the cyanomethyl (-CH₂CN) group.

The methylthio group is an ortho, para-directing group. masterorganicchemistry.com This is due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions. The methylthio group is considered an activating group, meaning it makes the ring more reactive towards electrophiles than benzene.

The cyanomethyl group , on the other hand, is not a simple directing group. The directing effect is primarily determined by the atom directly attached to the ring. In this case, it is a methylene (-CH₂-) group. Alkyl groups are generally weakly activating and ortho, para-directing. However, the nitrile group (-CN) is strongly electron-withdrawing through both induction and resonance. While the nitrile itself is not directly attached to the ring, its strong inductive effect will influence the electron density of the phenyl ring.

When both an ortho, para-director and a group with a deactivating character are present on a benzene ring, the position of the incoming electrophile is determined by a combination of their directing and activating/deactivating effects. youtube.com In the case of this compound, the powerful ortho, para-directing effect of the methylthio group is expected to dominate.

Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the methylthio group. The available positions are C4 and C6 (ortho to -SCH₃) and the C5 position (meta to -SCH₃). The C3 and C5 positions are meta to the methylthio group. The C4 position is para to the methylthio group.

Considering the directing effects:

-SCH₃ group (at C2) directs to C4 (para) and C6 (ortho).

-CH₂CN group (at C1) : The methylene group is weakly ortho, para-directing.

Given that the methylthio group is a stronger activating and directing group than the cyanomethyl substituent's influence, the primary sites of electrophilic attack will be the C4 and C6 positions. Steric hindrance from the adjacent cyanomethyl group might disfavor substitution at the C6 position, potentially making the C4 position the major site of substitution.

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reaction | Expected Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | 2-(4-Nitro-2-(methylthio)phenyl)acetonitrile | The -SCH₃ group is a strong o,p-director, favoring substitution at the para position (C4). |

| Halogenation (e.g., Br₂/FeBr₃) | 2-(4-Bromo-2-(methylthio)phenyl)acetonitrile | The -SCH₃ group directs the incoming electrophile to the para position. |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 2-(4-Acyl-2-(methylthio)phenyl)acetonitrile | The -SCH₃ group directs acylation to the less sterically hindered para position. |

This table provides predicted outcomes based on established principles of electrophilic aromatic substitution.

Metal-Catalyzed Reactions

Metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new functional groups onto aromatic rings, often with high regioselectivity. In the case of this compound, both the methylthio and the nitrile groups could potentially act as directing groups for a transition metal catalyst, such as palladium. rsc.org

The sulfur atom of the methylthio group and the nitrogen atom of the nitrile group can coordinate to a metal center, bringing the catalyst in close proximity to specific C-H bonds and facilitating their cleavage and subsequent functionalization.

Sulfur as a Directing Group : The methylthio group can direct ortho-C-H activation. However, since the methylthio group is already at the C2 position, this would direct functionalization at the C3 position. The coordination of sulfur to the metal can sometimes lead to catalyst deactivation, a phenomenon known as catalyst poisoning.

Nitrile as a Directing Group : The nitrile group is also a known directing group in C-H functionalization reactions. nih.gov It can coordinate to the metal center and direct the functionalization of C-H bonds at various positions, including meta to the point of attachment. nih.gov

The presence of two potential coordinating groups introduces a competitive scenario. The regiochemical outcome of a metal-catalyzed C-H functionalization reaction on this compound would depend on the specific metal catalyst, ligands, and reaction conditions employed. It is plausible that by carefully selecting the catalytic system, one could achieve selective functionalization at different positions on the phenyl ring. For instance, palladium catalysts are known to be effective in directing group-assisted C-H functionalization. rsc.orgnih.gov

Table 5: Potential Metal-Catalyzed C-H Functionalization Reactions

| Catalyst System | Potential Directing Group | Likely Site of Functionalization |

| Palladium(II) with appropriate ligands | Nitrile (-CN) | meta-position (C3 or C5) |

| Rhodium(III) or Ruthenium(II) | Methylthio (-SCH₃) | ortho-position (C3) |

This table suggests potential outcomes based on known C-H functionalization methodologies and the directing capabilities of the functional groups present in this compound.

Valued reader,

Extensive research for scholarly articles detailing cross-coupling reactions specifically at the aromatic core of the chemical compound “this compound” did not yield specific examples or detailed research findings directly involving this molecule as a substrate. The scientific literature readily provides information on general cross-coupling methodologies such as Suzuki-Miyaura, Negishi, and Kumada reactions, which are widely used for the formation of carbon-carbon bonds between aryl compounds. biosynth.com Similarly, studies on the cross-coupling of aryl sulfides and the C-H functionalization of related phenylacetonitrile derivatives are available. However, specific experimental data, including reaction conditions and yields for the direct cross-coupling on the phenyl ring of this compound, remains un-documented in the searched scientific literature.

Therefore, the following section on "Cross-Coupling Reactions at the Aromatic Core" is presented in a generalized context, drawing upon the established principles of cross-coupling reactions on structurally related compounds. This section will outline the potential reactivity and transformation pathways based on the known behavior of aryl sulfides and phenylacetonitrile moieties in such reactions. It is important to note that the subsequent discussion is predictive and based on chemical principles rather than on documented experimental results for the specific compound of interest.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylsulfanylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJOYLKIRJBKNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways

Cross-Coupling Reactions at the Aromatic Core

The aromatic core of 2-(2-(Methylthio)phenyl)acetonitrile presents potential sites for cross-coupling reactions, a powerful class of reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a metal catalyst, most commonly palladium or nickel, to couple an organic halide or pseudohalide with an organometallic reagent. biosynth.com While direct experimental data on the cross-coupling of this compound is not available in the reviewed literature, the reactivity of the aryl sulfide (B99878) moiety suggests potential transformation pathways.

Aryl sulfides can participate in cross-coupling reactions, although they are generally less reactive than the corresponding aryl halides. The carbon-sulfur bond can be activated under specific catalytic conditions to enable coupling with various partners.

One of the most versatile and widely used cross-coupling methods is the Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. biosynth.com For a hypothetical Suzuki-Miyaura reaction involving a halogenated derivative of this compound, such as 2-(2-bromo-6-(methylthio)phenyl)acetonitrile, the expected transformation would lead to the formation of a new carbon-carbon bond at the site of the halogen.

Another relevant transformation is the Kumada coupling , which employs a Grignard reagent (an organomagnesium compound) as the coupling partner. nih.gov This reaction is particularly effective for the formation of biaryl compounds.

The table below outlines a hypothetical Suzuki-Miyaura cross-coupling reaction based on general principles, illustrating the potential for functionalization of the aromatic ring of a derivative of this compound.

Hypothetical Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 (Aryl Halide) | Reactant 2 (Boronic Acid) | Catalyst System | Base | Solvent | Product |

| 2-(2-Bromo-6-(methylthio)phenyl)acetonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-(2-Phenyl-6-(methylthio)phenyl)acetonitrile |

| 2-(2-Iodo-6-(methylthio)phenyl)acetonitrile | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 2-(2-(4-Methoxyphenyl)-6-(methylthio)phenyl)acetonitrile |

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Actual reaction conditions and outcomes would require experimental verification.

The feasibility and efficiency of such cross-coupling reactions would be influenced by several factors, including the nature and position of the leaving group on the aromatic ring, the choice of catalyst and ligands, the base, and the solvent system. The presence of the methylthio and acetonitrile (B52724) functionalities could also impact the reaction through electronic and steric effects, and potential catalyst inhibition. Further experimental investigation is necessary to determine the precise reactivity of this compound and its derivatives in cross-coupling reactions.

Applications As a Synthetic Building Block and Precursor

Construction of Heterocyclic Systems

The compound is an excellent precursor for synthesizing heterocyclic structures, which are core components of many pharmaceuticals, agrochemicals, and materials. Its functional groups can be manipulated to participate in various cyclization strategies to form five- and six-membered rings.

The synthesis of pyrrole (B145914) and indole (B1671886) rings often relies on precursors containing active methylene (B1212753) and nitrogen-bearing functionalities. While direct cyclization to a fused pyrrole is less common, the functional groups of 2-(2-(methylthio)phenyl)acetonitrile can be leveraged in multi-step pathways to construct these important heterocycles.

A plausible route to indole derivatives involves the conversion of the nitrile group into a ketone. The reaction of this compound with a Grignard reagent, followed by aqueous workup, provides access to aryl ketones. masterorganicchemistry.comwikipedia.orglibretexts.org For instance, treatment with methylmagnesium bromide would yield 1-(2-(methylthio)phenyl)ethan-1-one. This ketone can then serve as a substrate in the classical Fischer indole synthesis. wikipedia.orgnih.gov The Fischer synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde, proceeding through a phenylhydrazone intermediate which undergoes a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement and subsequent cyclization to form the indole ring. wikipedia.orgthermofisher.comresearchgate.net This two-step sequence transforms this compound into a substituted indole, demonstrating its role as a valuable precursor.

| Step | Reaction | Reactants | Product |

| 1 | Grignard Reaction & Hydrolysis | This compound, CH₃MgBr, H₃O⁺ | 1-(2-(methylthio)phenyl)ethan-1-one |

| 2 | Fischer Indole Synthesis | 1-(2-(methylthio)phenyl)ethan-1-one, Phenylhydrazine, Acid (e.g., H₂SO₄) | 2-Methyl-3-phenyl-7-(methylthio)-1H-indole |

The synthesis of benzothiophenes is a direct and powerful application of this compound, as the required atoms for the thiophene (B33073) ring are already present in the ortho-disposed thioether and phenyl ring. Various methods for the synthesis of benzothiophenes start from precursors with an ortho-arylthioether moiety. beilstein-journals.org

One established strategy involves the cyclization of o-methylthio-arenediazonium salts with alkynes, initiated by photoredox catalysis. organic-chemistry.org This suggests a pathway where this compound could be functionalized to introduce a diazonium group, enabling its cyclization. More directly, tandem reactions involving the condensation of o-haloarylacetonitriles with dithioesters can yield benzothiophenes. organic-chemistry.org By first halogenating the phenyl ring of this compound, it can be channeled into such synthetic routes. These methods highlight the potential of the compound as a key scaffold for building the benzothiophene (B83047) core structure, which is prevalent in many biologically active molecules. beilstein-journals.org

The active methylene group in this compound is key to the construction of various nitrogen-containing heterocycles through condensation reactions.

Pyridines: Substituted pyridines can be synthesized via the condensation of compounds containing an active methylene group with 1,3-dicarbonyl compounds or their equivalents, often in the presence of ammonia (B1221849) or an ammonium (B1175870) salt (Hantzsch synthesis and related reactions). youtube.com A versatile approach involves reacting the active methylene nitrile with an α,β-unsaturated ketone (a chalcone) and an ammonia source. The Michael addition of the nitrile carbanion to the chalcone, followed by cyclization and aromatization, yields a highly substituted pyridine (B92270) ring bearing the 2-(methylthio)phenyl moiety. Furthermore, cycloaddition reactions between electron-deficient nitriles and alkynes or dienes, often catalyzed by transition metals, provide another modern route to pyridine derivatives. youtube.com

Pyrimidines: The synthesis of pyrimidines can be achieved by first converting this compound into a more elaborate intermediate. Reaction with an orthoformate ester or dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can generate a β-enaminonitrile. This intermediate is a classic precursor in pyrimidine (B1678525) synthesis, which can then undergo cyclocondensation with amidines, urea, or thiourea (B124793) to form the corresponding substituted pyrimidine ring.

Quinolines: The Friedländer annulation is a fundamental method for quinoline (B57606) synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. To utilize this compound in this context, the methylthio group could be oxidized to a sulfone, which can then be displaced by an amine via nucleophilic aromatic substitution to yield a 2-aminophenylacetonitrile derivative. This intermediate, possessing the necessary functionalities, can then be condensed with a β-dicarbonyl compound to construct the quinoline ring system.

Intramolecular cyclization reactions offer an efficient way to construct fused ring systems. The Thorpe-Ziegler reaction, for instance, is the intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which can be hydrolyzed to a cyclic ketone. wikipedia.org To apply this to this compound, it would first need to be elaborated. Alkylation of the active methylene carbon with a haloacetonitrile (e.g., 2-chloroacetonitrile) would produce the required dinitrile precursor. Base-catalyzed intramolecular cyclization would then lead to the formation of a five-membered ring fused to the parent benzene (B151609) ring. researchgate.netresearchgate.net This demonstrates how the compound can be a starting point for building polycyclic systems through a sequence of functionalization and intramolecular cyclization.

| Precursor Synthesis | Cyclization Method | Product Type |

| Alkylation with a haloacetonitrile to form a dinitrile | Thorpe-Ziegler Reaction | Fused cyclic β-enaminonitrile |

| Conversion to a hydrazide derivative | Intramolecular nucleophilic attack | Fused pyrazolo-pyridine derivative nih.gov |

Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrimidines, Quinolines)

Synthesis of Complex Organic Molecules

Beyond heterocycle synthesis, the nitrile group of this compound is a gateway to other important functional groups, particularly carbonyl compounds.

The conversion of nitriles to carbonyl compounds is a fundamental transformation in organic synthesis, allowing for the introduction of ketone, aldehyde, or carboxylic acid functionalities.

Ketones: A well-established method for synthesizing ketones from nitriles involves the use of organometallic reagents. chemguide.co.uk The reaction of this compound with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) results in the formation of a magnesium or lithium imine salt. Subsequent hydrolysis of this intermediate in acidic aqueous solution furnishes a ketone with the structure 1-(2-(methylthio)phenyl)-1-alkanone. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction is highly versatile, as the choice of the Grignard reagent determines the nature of the 'R' group attached to the carbonyl.

Aldehydes: The nitrile group can be selectively reduced to an aldehyde via the Stephen aldehyde synthesis. wikipedia.orgchemeurope.com This reaction involves treating this compound with anhydrous tin(II) chloride (SnCl₂) and hydrogen chloride (HCl). This process forms an aldimine-tin chloride complex, which precipitates and is then hydrolyzed with water to yield the corresponding aldehyde, 2-(2-(methylthio)phenyl)acetaldehyde. byjus.com

Carboxylic Acids: The nitrile can also be fully hydrolyzed to a carboxylic acid. This is typically achieved by heating with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH). orgsyn.orgresearchgate.net This reaction converts this compound into 2-(2-(methylthio)phenyl)acetic acid, a valuable intermediate for the synthesis of pharmaceuticals and other complex molecules. patsnap.com

The following table summarizes these key transformations.

| Target Compound | Reaction Name/Type | Key Reagents | Product Structure |

| Ketone | Grignard Reaction | 1. R-MgX 2. H₃O⁺ | 2-(MeS)C₆H₄-CH(R)-C=O |

| Aldehyde | Stephen Aldehyde Synthesis | 1. SnCl₂, HCl 2. H₂O | 2-(MeS)C₆H₄-CH₂-CHO |

| Carboxylic Acid | Nitrile Hydrolysis | H₃O⁺ or OH⁻, heat | 2-(MeS)C₆H₄-CH₂-COOH |

Chiral Derivatization and Stereoselective Synthesis

The chemical structure of this compound, featuring a prochiral methylene group activated by both an aromatic ring and a nitrile group, alongside a potentially oxidizable sulfide (B99878) linkage, presents multiple avenues for chiral derivatization and stereoselective synthesis. While specific literature on the asymmetric synthesis involving this exact molecule is limited, its functional groups suggest its suitability for several established stereoselective transformations. These methodologies can be applied to generate chiral molecules, which are of significant interest in medicinal chemistry and materials science.

A primary approach to inducing chirality is through the asymmetric alkylation of the α-carbon to the nitrile group. Phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective alkylation of phenylacetonitrile (B145931) derivatives. princeton.eduresearchgate.netaustinpublishinggroup.com By employing chiral quaternary ammonium salts, often derived from cinchona alkaloids, it is possible to achieve high enantioselectivity in the alkylation of substrates similar to this compound. austinpublishinggroup.com The catalyst forms a chiral ion pair with the enolate of the nitrile, directing the approach of the electrophile to one face of the prochiral nucleophile.

Another sophisticated method for stereoselective C-C bond formation is the palladium-catalyzed asymmetric allylic alkylation (AAA). nih.gov This reaction can generate two adjacent chiral centers with high levels of control. For a substrate like this compound, this would involve the formation of a palladium-π-allyl complex and subsequent nucleophilic attack by the nitrile's α-anion, guided by a chiral phosphine (B1218219) ligand.

The nitrile group itself can be a handle for introducing chirality. For instance, asymmetric hydrocyanation, catalyzed by rhodium complexes with chiral ligands, offers a route to chiral nitriles from alkenes. nih.govresearchgate.netwikipedia.org While this is typically applied to the formation of nitriles, related methodologies could potentially be adapted for the stereoselective transformation of the existing nitrile group or its derivatives.

Furthermore, the methylthio group offers a distinct site for introducing chirality through enantioselective oxidation. The formation of chiral sulfoxides from prochiral sulfides is a well-established transformation. organic-chemistry.orglibretexts.org This can be achieved using various catalytic systems, including enzymes (e.g., Baeyer-Villiger monooxygenases), and metal complexes based on vanadium, titanium, or platinum with chiral ligands. organic-chemistry.orglibretexts.orgacs.org The resulting chiral sulfoxide (B87167) can act as a chiral auxiliary, directing subsequent stereoselective reactions at other positions in the molecule.

The conversion of phenylacetonitrile derivatives into chiral β-amino acids is another significant application. nih.govwustl.edunih.govhilarispublisher.com These are valuable building blocks for peptides and pharmaceuticals. Methodologies for the enantioselective synthesis of β-amino acids often involve the stereoselective addition of nucleophiles to a double bond or the asymmetric reduction of an imine, processes for which this compound could serve as a precursor after suitable functionalization. nih.govhilarispublisher.comwikipedia.org

Below are tables summarizing general methodologies that could be applied to this compound for chiral derivatization, based on studies with analogous substrates.

Table 1: Potential Asymmetric Alkylation of Phenylacetonitrile Derivatives

| Catalyst Type | Chiral Ligand/Catalyst | Electrophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |

|---|---|---|---|---|---|---|---|

| Phase-Transfer | N-benzylcinchoninium bromide | Benzyl (B1604629) bromide | Toluene/50% NaOH | 20 | 95 | 92 | phasetransfer.com |

| Phase-Transfer | Cinchona-derived quat. salt | Ethyl bromide | Toluene/KOH | 10 | High | 99.7 | austinpublishinggroup.com |

| Palladium | (S)-PHOX | Diphenylallyl carbonate | Acetonitrile (B52724) | -20 | 77 | 99 | nih.gov |

Table 2: Potential Enantioselective Oxidation of Aryl Sulfides

| Catalyst System | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |

|---|---|---|---|---|---|---|

| Vanadium/Schiff Base | H₂O₂ | CH₂Cl₂ | 0 | 76-95 | 31-87 | organic-chemistry.org |

| Platinum/Diphosphine | H₂O₂ | Water/Surfactant | RT | 63-99 | up to 88 | organic-chemistry.org |

| Titanium/Salen | Urea-H₂O₂ | CH₂Cl₂ | RT | High | 92-99 | libretexts.org |

Development of Novel Reaction Methodologies Utilizing the Compound

The unique combination of a nitrile, a phenyl ring, and a methylthio group makes this compound a versatile building block for the development of novel reaction methodologies. Its structural features allow for participation in a variety of transformations, leading to the synthesis of complex and potentially bioactive molecules.

The ortho-positioning of the methylthio and acetonitrile-bearing methylene groups can be exploited in cyclization reactions to form sulfur-containing heterocycles. For example, under appropriate conditions, intramolecular reactions could lead to the formation of thianaphthene (B1666688) (benzothiophene) derivatives, which are important scaffolds in medicinal chemistry. This could be achieved through methodologies that involve activation of the benzylic position followed by nucleophilic attack of the sulfur atom, or through radical-mediated cyclizations.

The nitrile group is a rich functional handle for developing new synthetic methods. libretexts.org It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a ketone via reaction with organometallic reagents. libretexts.org Each of these transformations on this compound would yield a new class of ortho-substituted building blocks. For instance, the corresponding 2-(2-(methylthio)phenyl)acetic acid is a valuable precursor for the synthesis of various esters and amides. mdpi.cominventivapharma.comresearchgate.net The development of catalytic, one-pot procedures for these transformations starting from the nitrile would be of significant interest.

The reactivity of the benzylic C-H bonds offers another avenue for methodological development. Copper-catalyzed radical relay pathways have been reported for the enantioselective cyanation of benzylic C-H bonds, a transformation that, if applied in reverse or to a related substrate, highlights the potential for functionalization at this position. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nih.gov While typically used for C-C, C-N, or C-O bond formation at sp² centers, methodologies involving the coupling of sp³-hybridized carbons, such as the benzylic carbon in this compound, are an active area of research.

The sulfur atom can also be the focal point for new reaction development. Beyond the enantioselective oxidations mentioned previously, the methylthio group can participate in other transformations. For example, it can be converted into a sulfonium (B1226848) salt, which can then act as a leaving group or participate in ylide formation and subsequent reactions. The development of novel transition-metal-catalyzed reactions that involve the activation or cleavage of the C-S bond could lead to new synthetic strategies.

Finally, the entire molecule can be used as a template in multicomponent reactions. For instance, a reaction involving the nitrile, the active methylene group, and an external electrophile in a cascade process could rapidly build molecular complexity. Organocatalysis, in particular, has proven effective in promoting such complex transformations. youtube.comnih.gov

Table 3: Potential Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group | Ref. |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid | libretexts.org |

| Reduction | LiAlH₄ or H₂, Catalyst | Primary Amine | libretexts.org |

| Ketone Synthesis | Grignard Reagent, then H₃O⁺ | Ketone | libretexts.org |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(2-(Methylthio)phenyl)acetic acid |

| Thianaphthene |

| Benzothiophene |

| Sulfonium salt |

| Phenylacetonitrile |

| Cinchona alkaloids |

| Chiral quaternary ammonium salts |

| Chiral phosphine |

| Chiral sulfoxides |

| β-amino acids |

| N-benzylcinchoninium bromide |

| Benzyl bromide |

| Ethyl bromide |

| Diphenylallyl carbonate |

| 2-Iodopropane |

| Urea-hydrogen peroxide |

| Tosyl azide |

| Grignard Reagent |

| DIBAL-H |

| LiAlH₄ |

| (S)-PHOX |

| Vanadium/Schiff Base |

| Platinum/Diphosphine |

Future Directions and Emerging Research Avenues

Catalyst Development for Green and Sustainable Synthesis

The synthesis of nitriles, including 2-(2-(Methylthio)phenyl)acetonitrile, has traditionally relied on methods that can involve toxic cyanides. Modern research is heavily focused on developing greener and more sustainable catalytic processes.

One promising area is the use of non-noble metal oxide-based nanocatalysts. For instance, reusable cobalt oxide nanocatalysts have been effective in the selective oxidation of amines to nitriles under mild conditions. rsc.org Similarly, nitrogen-doped graphene-layered non-noble metal oxides have been used for the environmentally benign synthesis of various nitriles from alcohols using aqueous ammonia (B1221849) and molecular oxygen. nih.gov These approaches avoid harsh reagents and offer high durability and reusability, making them ideal for sustainable industrial production.

Another significant advancement is in biocatalysis, specifically using aldoxime dehydratases. These enzymes facilitate a cyanide-free synthesis of nitriles from aldoximes, with water as the only byproduct. researchgate.netnih.gov This method operates under mild conditions and can be applied to a wide range of substrates, representing a highly sustainable alternative to traditional chemical synthesis. mdpi.com The starting aldoxime for this compound could be readily prepared by condensing 2-(methylthio)benzaldehyde (B1584264) with hydroxylamine. nih.gov

| Catalytic Approach | Starting Material Type | Key Advantages | Potential for this compound |

|---|---|---|---|

| Non-Noble Metal Nanocatalysts | Corresponding Alcohol or Amine | Environmentally benign, reusable catalyst, mild conditions. rsc.orgnih.gov | Sustainable synthesis from 2-(methylthio)benzyl alcohol or amine. |

| Biocatalysis (Aldoxime Dehydratases) | Corresponding Aldoxime | Cyanide-free, mild aqueous conditions, high atom economy, water as sole byproduct. nih.govmdpi.com | Green synthesis from 2-(methylthio)benzaldehyde oxime. |

Flow Chemistry Approaches for Continuous Production

Flow chemistry has emerged as a transformative technology in chemical manufacturing, offering enhanced safety, scalability, and process control compared to traditional batch methods. nih.govacs.org The continuous production of this compound could be realized using a flow reactor system, which allows for precise control over parameters like temperature, pressure, and residence time, leading to higher yields and purity. researchgate.net

Research has demonstrated the successful synthesis of related compounds, such as benzoylacetonitriles, in flow reactors. bohrium.com A similar setup could be envisioned for this compound, where reagents are pumped, mixed, and reacted in a continuous stream. This approach is particularly advantageous for reactions involving hazardous materials or unstable intermediates, as the small reactor volume minimizes risks. amt.uk The ability to automate and integrate multiple synthetic steps into a single continuous process further enhances efficiency, making it a key avenue for industrial-scale production. nih.gov

| Parameter | Advantage in Flow Chemistry | Relevance to Continuous Production |

|---|---|---|

| Heat and Mass Transfer | Superior efficiency due to high surface-area-to-volume ratio. amt.uk | Improved reaction kinetics, higher yields, and better product quality. |

| Safety | Small reaction volumes minimize hazards associated with exothermic reactions or toxic reagents. nih.gov | Safer handling of cyanide sources or other hazardous materials. |

| Scalability | Production can be scaled by running the system for longer durations or by "numbering-up" reactors. nih.gov | Seamless transition from laboratory-scale optimization to industrial production. |

| Automation | Allows for the integration of multiple reaction and purification steps ("telescoping"). acs.orgnih.gov | Reduced manual handling and increased process efficiency. |

Photochemical and Electrochemical Transformations

Harnessing light or electricity to drive chemical reactions represents a frontier in green chemistry. rsc.org These methods often proceed under mild conditions without the need for harsh chemical oxidants or reductants.

Electrochemical synthesis offers a powerful tool for C-H bond functionalization. rsc.org The direct electrochemical C-H cyanation of arenes and heterocycles has been developed, providing a novel route to aryl nitriles. acs.org This strategy could potentially be applied to a precursor like thioanisole (B89551) to introduce the acetonitrile (B52724) moiety directly. Furthermore, electrochemical methods can transform alcohols into nitriles, presenting another sustainable synthetic pathway. nih.gov

Photoredox catalysis uses visible light to generate reactive radical intermediates, enabling a wide range of chemical transformations under exceptionally mild conditions. nih.govthieme-connect.de This technology could be employed for the late-stage functionalization of the this compound scaffold. For example, photoredox-catalyzed reactions could facilitate the introduction of alkyl, acyl, or fluoroalkyl groups onto the aromatic ring, allowing for rapid diversification of the core structure. thieme-connect.denih.gov

| Methodology | Description | Potential Application |

|---|---|---|

| Electrochemical C–H Cyanation | Direct introduction of a nitrile group onto an aromatic C-H bond using electricity. rsc.orgacs.org | A potential direct synthesis route from a simpler precursor like thioanisole. |

| Photoredox-Catalyzed C–H Functionalization | Use of a photocatalyst and light to activate C-H bonds for reaction with various partners. nih.govthieme-connect.de | Diversification of the this compound structure by adding new functional groups. |

| Electrochemical Alcohol Conversion | Mild electrochemical transformation of alcohols into their corresponding nitriles. nih.gov | A sustainable synthesis from 2-(methylthio)benzyl alcohol. |

Exploration of Novel Reactivity Patterns for Diversification

The structure of this compound, with its ortho-disposed methylthio and cyanomethyl groups, offers unique opportunities for chemical transformations and molecular diversification. A key area of emerging research is the use of these functionalities to construct complex heterocyclic systems.

A significant reactivity pattern involves intramolecular cyclization. Research on related 3-alkynyl-2-(methylthio)quinolines has shown that they readily undergo iodocyclization to form thieno[2,3-b]quinoline derivatives. rsc.orgresearchgate.net This suggests a powerful strategy where the methylthio group of this compound could act as a handle to build a fused thiophene (B33073) ring. By first transforming the nitrile group into other functionalities (e.g., an alkyne or a related group), a variety of fused heterocyclic compounds could be accessed, which are valuable scaffolds in medicinal chemistry. researchgate.net

Integration into Advanced Synthetic Sequences for Functional Molecules

Building on its potential for novel reactivity, this compound can be envisioned as a key building block in the synthesis of complex, functional molecules. The ability to transform it into fused heterocyclic systems like thienoquinolines is a prime example of its utility. researchgate.net

Thieno[2,3-b]quinolines and related structures are known to possess a wide range of biological and pharmaceutical activities. rsc.orgresearchgate.net Therefore, integrating this compound into a synthetic sequence that leads to these valuable scaffolds is a significant future direction. The resulting fused systems can then be further functionalized using modern cross-coupling or C-H activation techniques, allowing for the creation of extensive libraries of compounds for drug discovery and materials science applications. The nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple pathways for integration into larger molecular frameworks. mdpi.com

Q & A

Basic: What are the most common synthetic routes for 2-(2-(Methylthio)phenyl)acetonitrile, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

- Substitution Reactions : Starting from 2-(methylthio)benzaldehyde, a Strecker synthesis approach can be employed. Reacting the aldehyde with ammonium acetate and potassium cyanide (KCN) in ethanol under reflux forms the nitrile via an imine intermediate .

- Cyanoalkylation : Use of methylthio-substituted aryl halides (e.g., 2-iodo-4,5-dimethoxyphenyl derivatives) with acetonitrile precursors in the presence of a weak base (e.g., K₂CO₃) and acetonitrile as a solvent .

- Critical Parameters :

- Temperature : Maintain 60–80°C for imine formation to avoid side reactions.

- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances nucleophilic substitution efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the nitrile from unreacted aldehydes or amines.

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for the methylthio (-SMe) proton signal at δ ~2.5 ppm (singlet) and aromatic protons (δ 6.8–7.5 ppm, split due to substituents) .

- ¹³C NMR : The nitrile carbon appears at δ ~115–120 ppm, while the methylthio carbon is near δ 15–20 ppm .

- FTIR : Confirm the C≡N stretch at ~2200–2250 cm⁻¹ and C-S stretching at ~650–750 cm⁻¹ .

- Single-Crystal XRD : Resolve ambiguities in molecular geometry (e.g., dihedral angles between the phenyl and nitrile groups) .

Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) for this compound be resolved?

Methodological Answer:

- Dynamic Effects : Consider rotational barriers in the methylthio group, which may cause signal broadening. Variable-temperature NMR (e.g., 25°C to −40°C) can freeze conformational changes and clarify splitting .

- Tautomerism : If tautomeric forms exist (e.g., enamine-nitrile equilibria), deuterated solvent studies (D₂O exchange) or computational modeling (DFT) can identify dominant species .

- Impurity Analysis : Use high-resolution mass spectrometry (HRMS) to rule out halogenated byproducts (common in aryl halide-based syntheses) .

Advanced: What computational strategies are effective for predicting the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Target enzymes like cytochrome P450 or acetylcholinesterase using AutoDock Vina. The nitrile group may act as a hydrogen bond acceptor, while the methylthio moiety contributes to hydrophobic interactions .

- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values for the methylthio substituent) with observed bioactivity (e.g., IC₅₀ values) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics, focusing on the compound’s moderate logP (~2.5) and potential blood-brain barrier permeability .

Advanced: How can synthetic routes be optimized to minimize sulfur-containing byproducts?

Methodological Answer:

- Oxidative Byproduct Control : Use inert atmospheres (N₂/Ar) to prevent oxidation of the methylthio group to sulfoxide/sulfone derivatives .

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to reduce disulfide formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce sulfur aggregation .

Advanced: What strategies are recommended for resolving discrepancies in reaction yields reported across literature studies?

Methodological Answer:

- Reproducibility Checks : Validate reported methods by replicating under strict anhydrous conditions (e.g., molecular sieves for moisture-sensitive steps) .

- Byproduct Profiling : Use GC-MS or LC-MS to identify unaccounted intermediates (e.g., thiomethyl ethers or nitrile hydration products) .

- Kinetic Analysis : Perform time-course studies (quenching at intervals) to identify optimal reaction termination points .

Basic: What are the key stability concerns for storing this compound, and how can degradation be mitigated?

Methodological Answer:

- Light Sensitivity : Store in amber glass vials at −20°C to prevent photodegradation of the nitrile group .

- Moisture Control : Use desiccants (silica gel) in storage containers to avoid hydrolysis to the corresponding amide .

- Oxygen Exposure : Seal containers under vacuum or nitrogen to inhibit oxidation of the methylthio group .

Advanced: How does the methylthio substituent influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

- Electronic Effects : The -SMe group is electron-donating (+M effect), activating the phenyl ring toward electrophilic substitution but deactivating the nitrile toward nucleophilic attack .

- Steric Hindrance : Ortho-substituted methylthio groups reduce accessibility to the nitrile carbon, slowing cyanide displacement reactions .

- Thiophilicity : The sulfur atom may coordinate to metal catalysts (e.g., Cu⁺ in click chemistry), altering reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.